 
                            1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that includes a pyrazole and pyrimidine moiety, which are often associated with biological activity. The compound's CAS number is 2034361-79-8, and its molecular formula is C22H21N7O.
The compound can be sourced from various chemical suppliers and research databases. It has been referenced in scientific literature, particularly in studies focusing on drug development and synthesis methodologies.
This compound falls under the category of azetidine derivatives, which are known for their diverse biological activities. It is classified as a potential pharmacophore due to its structural components that may interact with biological targets.
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide typically involves multi-step synthetic routes. One common approach includes:
Technical details regarding the reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity.
The molecular structure of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide features:
The molecular weight of this compound is approximately 399.4484 g/mol. The structural representation can be visualized using SMILES notation: O=C(C1CN(C1)c1ncnc(c1)n1nc(cc1C)C)Nc1cccc2c1nccc2.
The compound can undergo various chemical reactions typical for amides and heterocycles:
Technical details regarding reaction mechanisms, such as intermediates formed during these processes, are essential for understanding the reactivity of this compound.
The mechanism of action for 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide is hypothesized based on its structural components:
Data from pharmacological studies would provide insights into its efficacy and specificity.
While specific physical properties such as melting point and boiling point are not extensively documented, general properties can include:
Key chemical properties include:
Relevant data from studies would help elucidate these properties further.
This compound holds potential applications in several scientific fields:
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1